4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione
Overview
Description
4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and pyrimidine rings in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 2-mercapto-6-phenylpyrimidine-4-carboxylate with appropriate reagents to introduce the thieno ring and the phenylbutyl group . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the thieno or pyrimidine rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidines and pyrimidine derivatives such as:
- Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
- 2-mercapto-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
Uniqueness
What sets 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenylbutyl group and the thieno ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-phenyl-3-(4-phenylbutyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c25-21-18-15-19(17-12-5-2-6-13-17)27-20(18)23-22(26)24(21)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,15H,7-8,11,14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSOSNORAZXKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=C(NC2=S)SC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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